4-Bromo-2-chloro-1-(methoxymethoxy)benzene
Overview
Description
“4-Bromo-2-chloro-1-(methoxymethoxy)benzene” is a chemical compound with the empirical formula C7H6BrClO . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClC1=C(OC)C=CC(Br)=C1
. The InChI key for this compound is FPIQNBOUYZLESW-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.48 . It is a solid substance with a density of 1.6±0.1 g/cm3 . The boiling point is 242.1±20.0 °C at 760 mmHg , and the flash point is 100.2±21.8 °C .Scientific Research Applications
Synthesis and Structural Characterization
4-Bromo-2-chloro-1-(methoxymethoxy)benzene has been employed in the synthesis and structural characterization of various compounds, such as N-allyl-4-piperidyl Benzamide derivatives and N-Piperidine benzamides CCR5 antagonists. These processes often involve complex synthesis pathways including elimination reactions, reduction reactions, and bromization, indicating the versatility of the compound in organic synthesis (Cheng De-ju, 2014); (Cheng De-ju, 2015).
Industrial Scale-Up
The compound is crucial as an intermediate for the synthesis of SGLT2 inhibitors, demonstrating its importance in the pharmaceutical industry. A practical, scalable process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for these inhibitors, showcases the industrial relevance of derivatives of this compound (Yi Zhang et al., 2022).
Chemical Analysis and Reactivity
The compound has been studied for its chemical reactivity and structure through various methods like vibrational analysis, DFT studies, and the examination of chemical reactivity descriptors. These studies contribute to a deeper understanding of the molecular properties and potential applications of the compound (S. Yadav et al., 2022).
Molecular Electronics
Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, which are related to this compound, have been used as building blocks for molecular wires in molecular electronics. These molecules are integral to creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial components in the field (N. Stuhr-Hansen et al., 2005).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301 + P312, and P501 . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and not to allow the material to enter drains or water courses .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIUBRRJMWWCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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